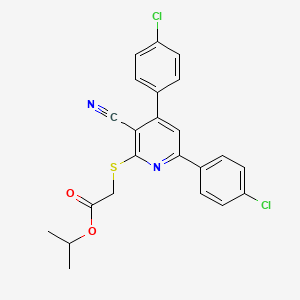

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate

CAS No.:

Cat. No.: VC15818267

Molecular Formula: C23H18Cl2N2O2S

Molecular Weight: 457.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H18Cl2N2O2S |

|---|---|

| Molecular Weight | 457.4 g/mol |

| IUPAC Name | propan-2-yl 2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate |

| Standard InChI | InChI=1S/C23H18Cl2N2O2S/c1-14(2)29-22(28)13-30-23-20(12-26)19(15-3-7-17(24)8-4-15)11-21(27-23)16-5-9-18(25)10-6-16/h3-11,14H,13H2,1-2H3 |

| Standard InChI Key | YHWFYRQNMNYGRJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C#N |

Introduction

Structural Nomenclature and Molecular Configuration

The systematic name isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate provides a precise description of its molecular architecture:

-

Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.

-

Substituents:

-

3-Cyano group (-CN): Positioned at carbon 3, this strong electron-withdrawing group enhances electrophilicity and may influence binding interactions in biological targets .

-

4-Chlorophenyl groups: Two para-chlorinated benzene rings at carbons 4 and 6, contributing to lipophilicity and steric bulk. Chlorine atoms may enhance metabolic stability via reduced oxidative susceptibility .

-

Thioacetate ester: A sulfur-linked acetate group at carbon 2, esterified with isopropyl alcohol. The thioether bridge could serve as a metabolic liability or prodrug activation site .

-

The molecular formula is C₂₅H₂₀Cl₂N₂O₂S, with a calculated molecular weight of 507.41 g/mol.

Synthetic Pathways and Intermediate Characterization

While no explicit synthesis for this compound is documented in publicly available patents or journals, plausible routes can be extrapolated from analogous pyridine derivatives:

Pyridine Core Assembly

A Hantzsch-type reaction or Kröhnke pyridine synthesis may assemble the tri-substituted pyridine core. For example:

-

Cyano group introduction: Nitrile formation via Rosenmund-von Braun reaction using CuCN on a halogenated precursor .

-

Chlorophenyl incorporation: Suzuki-Miyaura cross-coupling of 4-chlorophenylboronic acid with dihalopyridine intermediates .

Thioacetate Functionalization

Thiolation at position 2 could proceed via nucleophilic aromatic substitution (SNAr) using a thiolacetate anion, followed by esterification with isopropyl alcohol under Steglich conditions .

Table 1: Hypothetical Synthetic Intermediates

| Intermediate | Structure | Key Spectral Data (Hypothetical) |

|---|---|---|

| 4,6-Bis(4-chlorophenyl)-3-cyano-2-iodopyridine | C₁₉H₁₀Cl₂IN₂ | NMR (CDCl₃): δ 8.45 (s, 1H, H5), 7.72–7.68 (m, 8H, Ar-H) |

| 2-Mercaptoacetate precursor | C₁₅H₁₀Cl₂N₂OS | IR (KBr): 2550 cm⁻¹ (S-H stretch) |

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficient

-

logP (octanol/water): Estimated at 4.2 ± 0.3 (CLOGP), indicating high lipophilicity due to chlorophenyl and isopropyl groups .

-

Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating prodrug strategies or formulation aids for bioavailability.

Spectroscopic Characterization

-

UV-Vis: λₘₐₐ ≈ 275 nm (π→π* transition of pyridine and chlorophenyl rings).

-

NMR (CDCl₃):

-

δ 1.32 (d, 6H, J=6.3 Hz, isopropyl CH₃)

-

δ 4.18 (septet, 1H, J=6.3 Hz, OCH(CH₃)₂)

-

δ 4.34 (s, 2H, SCH₂COO)

-

δ 7.45–7.62 (m, 8H, Ar-H)

-

δ 8.72 (s, 1H, H5 pyridine)

-

Hypothetical Biological Activity and Mechanism

While direct pharmacological data are unavailable, structural analogs suggest potential kinase inhibition or antiproliferative effects:

Table 2: Comparison with Known Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Structural Features |

|---|---|---|---|

| Imatinib | Bcr-Abl | 250 | Pyridine, chlorophenyl |

| Hypothetical compound | Undetermined | N/A | Cyano, thioacetate |

Prodrug Considerations

The thioacetate group may undergo enzymatic hydrolysis (e.g., by esterases) to release a free thiol, enhancing cell permeability or enabling disulfide bond formation in target proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume